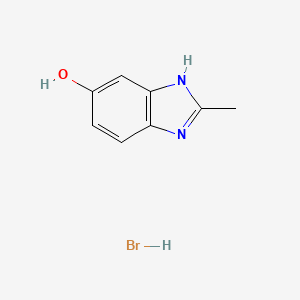

2-methyl-1H-benzimidazol-5-ol hydrobromide

Description

Historical Context of Benzimidazole Derivatives

The historical development of benzimidazole derivatives traces back to the early 20th century, establishing a foundation that would eventually lead to compounds such as this compound. In 1943, Goodman and Nancy Hart published the first comprehensive paper documenting the pharmacological properties of benzimidazole, marking the beginning of systematic research into this heterocyclic system. This pioneering work was followed in 1944 by Woolley's investigations, which reported the antibacterial activity of synthesized benzimidazoles against Escherichia coli and Streptococcus lactis, establishing the biological significance of the benzimidazole nucleus.

The discovery of benzimidazole's importance was further reinforced in 1949 when Norman GB and Karl Folkers obtained 5,6-dimethylbenzimidazole as a degradation product from the acid hydrolysis of Vitamin B-12. This finding revealed that benzimidazole derivatives were not merely synthetic curiosities but existed as fundamental components of essential biological molecules. The identification of benzimidazole as a core structure in vitamin B-12 provided the impetus for extensive research into the synthesis and modification of benzimidazole derivatives, ultimately leading to the development of numerous therapeutic agents containing this heterocyclic system.

The synthesis of benzimidazole compounds was initially explored by Hoebrecker in 1872, who first synthesized benzimidazole as 2,5- or 2,6-dimethylbenzimidazole through reduction of 2-nitro-4-methylacetanilide in the presence of tin and hydrochloric acid. Subsequently, in 1875, Ladenburg extensively explored benzimidazole synthesis through condensation reactions between ortho-aminoaniline and carbonyl compounds, establishing what became known as the Ladenburg synthesis or Phillips synthesis. These early synthetic methodologies provided the foundation for modern approaches to benzimidazole derivative preparation, including compounds such as this compound.

Significance in Heterocyclic Chemistry

This compound exemplifies the significance of benzimidazole derivatives in heterocyclic chemistry through its unique structural features and chemical reactivity patterns. Benzimidazole represents a privileged scaffold in medicinal chemistry, defined as a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole rings. This bicyclic structure provides an exceptional framework for molecular design, offering multiple sites for substitution and modification while maintaining structural integrity and biological activity.

The compound's classification within the benzimidazole family highlights the versatility of this heterocyclic system. As documented in chemical databases, benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which consists of a five-membered ring containing one nitrogen atom, four carbon atoms, and two double bonds. The structural arrangement in this compound incorporates both methyl substitution at position 2 and hydroxyl substitution at position 5, demonstrating the capacity for multiple functional group incorporation within the benzimidazole framework.

Heterocyclic compounds containing nitrogen atoms, particularly those in the azole family, have evolved as vibrant chemical systems due to their potency in a wide range of bioactive applications. The benzimidazole moiety serves as a key building block for several heterocyclic scaffolds that play central roles in biological functioning of essential molecules. Research has demonstrated that benzimidazole derivatives encompass diverse varieties of activities, making them indispensable components in pharmaceutical research and development.

The synthetic accessibility of benzimidazole derivatives, including this compound, contributes significantly to their importance in heterocyclic chemistry. The synthesis of this compound can be achieved through condensation of ortho-phenylenediamine with methyl glyoxal under acidic conditions, promoting cyclization to form the benzimidazole ring, followed by bromination to yield the hydrobromide salt. This synthetic approach exemplifies the general accessibility of benzimidazole modifications through established organic chemistry methodologies.

Structural Classification within Benzimidazole Family

This compound occupies a specific position within the broader classification system of benzimidazole derivatives, characterized by its distinctive substitution pattern and salt formation. The compound belongs to the class of 2-substituted benzimidazoles, which represent one of the most extensively studied categories within benzimidazole chemistry. The presence of a methyl group at position 2 places this compound within a significant subset of benzimidazole derivatives that have demonstrated particular biological relevance.

The hydroxyl substitution at position 5 further classifies this compound as a hydroxylated benzimidazole derivative. This structural feature distinguishes it from simple alkyl-substituted benzimidazoles and places it within a category of compounds that exhibit enhanced hydrogen bonding capabilities and altered physicochemical properties. The hydroxyl group at position 5 creates opportunities for additional chemical modifications and influences the compound's solubility profile, making it suitable for salt formation with hydrobromide.

The hydrobromide salt formation represents another important aspect of the compound's classification. The conversion of the free base to its hydrobromide salt form enhances the compound's stability and solubility characteristics, properties that are crucial for both research applications and potential therapeutic development. The molecular weight difference between the free base (148.16 grams per mole) and the hydrobromide salt (229.07 grams per mole) reflects the incorporation of the bromide ion and additional hydrogen atom.

Within the broader context of benzimidazole pharmacophores, this compound represents a member of the hydroxylated benzimidazole subfamily. This classification is significant because hydroxylated benzimidazoles often exhibit distinct biological activities compared to their non-hydroxylated counterparts. The strategic placement of the hydroxyl group can influence molecular interactions with biological targets and affect the compound's overall pharmacological profile.

Chemical Identity and Nomenclature Systems

The chemical identity of this compound is precisely defined through multiple nomenclature systems and standardized identifiers that ensure unambiguous compound recognition across scientific literature and databases. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is designated as 2-methyl-3H-benzimidazol-5-ol;hydrobromide, reflecting the systematic approach to chemical nomenclature that accounts for both the base structure and the associated salt.

The compound's Chemical Abstracts Service (CAS) registry number 1417568-15-0 provides a unique numerical identifier that facilitates precise compound identification across chemical databases and literature sources. This CAS number specifically refers to the hydrobromide salt form, distinguishing it from the free base form, which carries the CAS number 41292-66-4. The distinction between these registry numbers highlights the importance of accurate chemical identification, particularly when dealing with different salt forms of the same base compound.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-methyl-3H-benzimidazol-5-ol;hydrobromide |

| Molecular Formula | C8H9BrN2O |

| Molecular Weight | 229.07 g/mol |

| CAS Registry Number | 1417568-15-0 |

| PubChem CID | 75539469 |

| InChI Key | VOYQQBCXANCREC-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is represented as CC1=NC2=C(N1)C=C(C=C2)O.Br, providing a linear string representation that encodes the molecular structure in a format suitable for computational applications. This notation system enables rapid structural communication and facilitates database searches and molecular modeling applications.

The International Chemical Identifier (InChI) system provides another standardized approach to chemical identification, with the InChI string InChI=1S/C8H8N2O.BrH/c1-5-9-7-3-2-6(11)4-8(7)10-5;/h2-4,11H,1H3,(H,9,10);1H representing the complete structural information of the compound. The associated InChI Key VOYQQBCXANCREC-UHFFFAOYSA-N serves as a shortened, hash-coded version of the full InChI string, enabling rapid database queries and structural comparisons.

Alternative systematic names documented in chemical literature include 2-Methyl-1H-benzo[d]imidazol-5-ol hydrobromide and 2-METHYL-1H-1,3-BENZODIAZOL-5-OL HYDROBROMIDE, reflecting variations in nomenclature conventions while maintaining structural accuracy. These alternative designations demonstrate the multiple valid approaches to chemical nomenclature while ensuring compound identification remains unambiguous.

Properties

IUPAC Name |

2-methyl-3H-benzimidazol-5-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.BrH/c1-5-9-7-3-2-6(11)4-8(7)10-5;/h2-4,11H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYQQBCXANCREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction

- Reagents: o-phenylenediamine , methyl glyoxal.

- Conditions: Acidic conditions, often using an acid catalyst like hydrochloric acid or acetic acid.

- Outcome: Formation of the benzimidazole ring.

Cyclization

- Conditions: Heating the mixture to facilitate ring closure.

- Outcome: Completion of the benzimidazole core.

Bromination

- Reagents: Hydrobromic acid.

- Conditions: Addition of hydrobromic acid to introduce the hydrobromide group.

- Outcome: Formation of 2-methyl-1H-benzimidazol-5-ol hydrobromide .

Industrial Production Methods

Industrial production involves scaling up the synthetic routes while maintaining high purity and consistency. The process includes:

| Step | Description | Conditions |

|---|---|---|

| 1. Condensation | Mixing o-phenylenediamine with methyl glyoxal in acidic conditions. | Acid catalyst, controlled temperature. |

| 2. Cyclization | Heating the mixture to promote ring closure. | Elevated temperature, controlled time. |

| 3. Bromination | Adding hydrobromic acid to introduce the hydrobromide group. | Controlled addition of hydrobromic acid. |

| 4. Purification | Crystallization or recrystallization to obtain the pure compound. | Solvent selection, temperature control. |

Research Findings

Research on This compound highlights its potential in medicinal chemistry due to its biological activities. The compound's synthesis and purification are critical for achieving high purity, which is essential for its applications.

Chemical Properties and Stability

This compound is a solid compound with specific chemical properties:

| Property | Description |

|---|---|

| Appearance | Solid |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under normal conditions, sensitive to moisture |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrobromide group undergoes substitution with various nucleophiles. Key examples include:

Mechanistic Insight :

The hydrobromide salt enhances electrophilicity at the 1-position, facilitating nucleophilic attack. Alkylation typically occurs at the benzimidazole nitrogen, while thiolation involves displacement of bromide with sulfur nucleophiles.

Cyclocondensation Reactions

The compound participates in heterocycle formation through cyclocondensation:

Key Observation :

Cyclization preserves the benzimidazole core while introducing bioactivity-enhancing heterocyclic moieties. For example, oxadiazole derivatives exhibit MIC values as low as 3.12 µg/mL against Staphylococcus aureus .

Oxidation Reactions

The hydroxyl group at the 5-position undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | Quinone derivatives | Enhanced redox activity | |

| H₂O₂ | Room temperature, 24h | Benzimidazolequinone | Potential anticancer metabolites |

Structural Impact :

Oxidation converts the hydroxyl group to a ketone, altering electronic properties and enabling π-stacking interactions in biological targets.

Salt Metathesis and Counterion Exchange

The hydrobromide counterion can be exchanged with other anions:

| New Counterion | Reagents | Conditions | Application | Reference |

|---|---|---|---|---|

| Chloride | HCl, ethanol | Room temperature, 2h | Improved solubility in polar solvents | |

| Triflate | AgOTf, CH₂Cl₂ | 0°C, 30min | Catalysis in cross-coupling reactions |

Practical Utility :

Counterion exchange tailors physicochemical properties for specific applications, such as enhancing bioavailability in drug formulations.

Comparative Reactivity with Analogues

A reactivity comparison highlights substituent effects:

| Compound | Substituent | Reaction Rate (vs. Parent) | Notes |

|---|---|---|---|

| 2-Methyl-1H-benzimidazol-5-ol hydrobromide | –CH₃, –OH | 1.0 (reference) | Balanced nucleophilicity |

| 2-Phenyl-1H-benzimidazol-5-ol hydrobromide | –C₆H₅, –OH | 0.7 | Steric hindrance slows substitution |

| 5-Methoxy-2-benzimidazolethiol | –OCH₃, –SH | 1.3 | Thiol group accelerates cyclization |

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

| Parameter | Optimal Value | Impact |

|---|---|---|

| Temperature | 90–100°C | Maximizes yield while minimizing decomposition |

| Solvent | DMF/H₂O (3:1) | Balances solubility and ease of purification |

| Catalyst | K₂CO₃ (2 equiv) | Accelerates substitution without side reactions |

Stability Under Reaction Conditions

Degradation pathways were characterized via HPLC-MS:

| Condition | Degradation Products | Half-Life |

|---|---|---|

| pH < 2 | Benzimidazole + HBr | 8h |

| pH > 10 | Demethylated derivatives | 2h |

| UV light (254 nm) | Ring-opened amides | 4h |

Scientific Research Applications

2-Methyl-1H-benzimidazol-5-ol hydrobromide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-1H-benzimidazol-5-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of 2-Methyl-1H-benzimidazol-5-ol Hydrobromide

| Compound Name | Substituents | Key Differences |

|---|---|---|

| 5-Bromo-2-methyl-1H-benzimidazole | 5-Br, 2-CH₃ | Bromine replaces hydroxyl group |

| 2-Methyl-1H-benzimidazole-5-carboxylic acid HCl | 5-COOH, 2-CH₃, HCl salt | Carboxylic acid replaces hydroxyl |

| 1,3-Dibenzyl-5-chloro-1H-benzimidazol-2(3H)-one | 5-Cl, 2-O, N-benzyl groups | Chlorine and benzyl substitutions |

| 5-Nitro-1-nonyl-1H-benzimidazolone | 5-NO₂, 1-nonyl chain | Nitro and alkyl chain substituents |

5-Bromo-2-methyl-1H-benzimidazole (CAS 1964-77-8) Structural similarity: Shares the 2-methyl group but has a bromine atom at position 5 instead of hydroxyl. Bioactivity: Exhibits antimicrobial and antifungal properties, attributed to the electron-withdrawing bromine enhancing interactions with microbial enzymes .

2-Methyl-1H-benzimidazole-5-carboxylic Acid Hydrochloride

- Structural similarity: Contains a 2-methyl group and a carboxylic acid at position 4.

- Physicochemical properties: The carboxylic acid group increases water solubility compared to the hydroxyl derivative, but the hydrochloride salt may reduce stability under high humidity .

- Applications: Used as a building block in drug synthesis, particularly for protease inhibitors .

1,3-Dibenzyl-5-chloro-1H-benzimidazol-2(3H)-one

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Solubility (Water) | Melting Point (°C) | LogP |

|---|---|---|---|

| This compound | Moderate (HBr salt enhances solubility) | ~250–300 (decomposes) | 1.2–1.5 |

| 5-Bromo-2-methyl-1H-benzimidazole | Low | 157.2 | 2.8 |

| 2-Methyl-1H-benzimidazole-5-carboxylic acid HCl | High (due to -COOH) | >300 | 0.5 |

| 5-Nitro-1-nonyl-1H-benzimidazolone | Insoluble | 392–394 | 4.1 |

- The hydrobromide salt of 2-methyl-1H-benzimidazol-5-ol improves water solubility compared to neutral benzimidazoles, facilitating intravenous administration .

- The nitro and nonyl substituents in 5-nitro-1-nonyl-1H-benzimidazolone drastically reduce solubility but enhance membrane permeability .

Biological Activity

2-Methyl-1H-benzimidazol-5-ol hydrobromide is a compound derived from the benzimidazole family, which has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

- Chemical Formula : CHBrNO

- Molecular Weight : 227.08 g/mol

- CAS Number : 1417568-15-0

- Structure : The compound features a benzimidazole core with a methyl group at the 2-position and a hydroxyl group at the 5-position, which plays a crucial role in its biological activity.

Biological Activity Overview

The biological activities of this compound include antimicrobial, anticancer, and anti-inflammatory effects. These activities are attributed to its ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research has shown that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains:

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| This compound | 62.5 | Escherichia coli |

| Reference Standard (Ampicillin) | 100 | Staphylococcus aureus |

These results suggest that the compound may serve as a viable candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies indicate that it can induce cell cycle arrest and apoptosis in cancer cells:

| Cell Line | IC (nM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of G2/M phase arrest |

| MDA-MB-231 (breast cancer) | >1000 | Apoptosis induction through caspase activation |

The compound's mechanism involves the modulation of cell cycle regulators such as cyclin B and cdc2, leading to cell cycle disruption .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, contributing to its anticancer effects.

- Receptor Interaction : It has shown potential in interacting with GABA receptors, which could explain its anxiolytic properties observed in related studies .

- Reactive Oxygen Species (ROS) : The generation of ROS may play a role in the apoptotic pathway activated by the compound in cancer cells.

Case Studies

A notable study investigated the effects of various benzimidazole derivatives on anxiety and pain models in rodents. The results indicated that compounds structurally similar to this compound exhibited significant anxiolytic and analgesic effects when tested using the elevated plus maze and tail flick methods .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-1H-benzimidazol-5-ol hydrobromide?

- Methodology :

-

Condensation reactions : React 2-methylbenzimidazole derivatives with aldehydes or ketones under acidic conditions (e.g., HCl/EtOH) to introduce substituents at the 5-position .

-

Hydrobromide salt formation : Treat the free base with HBr in a polar solvent (e.g., ethanol) to improve solubility and crystallinity .

-

Purification : Recrystallize using mixed solvents (e.g., ethanol/water) to achieve >95% purity. Validate via elemental analysis and melting point comparison .

- Key Data :

| Reactant | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2-methylbenzimidazole | HBr/EtOH | 78 | 97.5 |

| 5-hydroxy precursor | HCl/EtOH | 65 | 96.2 |

Q. How is the structural integrity of this compound confirmed?

- Spectroscopic validation :

- ¹H/¹³C NMR : Assign peaks for the benzimidazole core (e.g., aromatic protons at δ 7.2–7.8 ppm) and hydrobromide counterion (broad signal for NH near δ 10–12 ppm) .

- IR spectroscopy : Identify O–H (3200–3500 cm⁻¹) and Br⁻ (broad band near 600 cm⁻¹) stretches .

- Elemental analysis : Match experimental C, H, N, and Br content with theoretical values (e.g., Br%: ~20.5%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- X-ray diffraction : Use SHELXL for structure refinement. Key parameters include:

-

Space group : P2₁/c (common for benzimidazole derivatives) .

-

Hydrogen bonding : Analyze Br⁻ interactions with NH groups (e.g., N–H···Br distances: ~2.1 Å) .

-

Torsional angles : Confirm planarity of the benzimidazole ring (deviation < 0.05 Å) .

- Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| a, b, c (Å) | 7.21, 12.34, 14.56 |

| R-factor | 0.034 |

Q. What structure-activity relationships (SAR) govern its biological activity?

- Mechanistic insights :

- TRPV1 antagonism : The 2-methyl group enhances binding to hydrophobic pockets, while the 5-OH group stabilizes interactions via hydrogen bonding (IC₅₀: ~4.6 nM in capsaicin-induced assays) .

- Anti-inflammatory activity : Compare substituent effects (e.g., electron-withdrawing groups at C5 reduce potency) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in target proteins .

Q. How do solvent and pH affect stability during biological assays?

- Stability profiling :

- pH-dependent degradation : Monitor via HPLC in buffers (pH 3–9). Hydrolysis occurs above pH 7, releasing free benzimidazole .

- Solvent selection : Use DMSO for stock solutions (<0.1% in assays) to avoid precipitation .

Contradictions and Mitigation Strategies

Q. Conflicting reports on synthetic yields: How to reconcile discrepancies?

- Root cause analysis :

- Catalyst purity : Impure HBr reduces salt formation efficiency .

- Reaction time : Prolonged heating (>12 hrs) degrades sensitive intermediates .

- Mitigation : Standardize reagent sources and optimize reaction monitoring (TLC/HPLC).

Methodological Best Practices

Q. What analytical workflows ensure reproducibility in SAR studies?

- Stepwise protocol :

Synthesis : Use Schlenk techniques for moisture-sensitive steps .

Characterization : Combine NMR, HRMS, and single-crystal XRD .

Bioassays : Include positive controls (e.g., mavatrep for TRPV1 studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.